6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a compound with the molecular formula C14H14BrNO3 and a molecular weight of 324.17 g/mol . This compound is known for its unique structure, which includes a bromophenyl group attached to a cyclohexene ring via a carbamoyl linkage. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of 2-bromophenyl isocyanate with cyclohex-3-ene-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The cyclohexene ring provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: A similar compound with a simpler structure, lacking the bromophenyl and carbamoyl groups.
6-[(2-Methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid: A compound with a methoxy group instead of a bromophenyl group, showing different reactivity and applications.
Uniqueness
6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H14BrNO3 |
---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
6-[(2-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H14BrNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h1-4,7-10H,5-6H2,(H,16,17)(H,18,19) |
InChI Key |
VAEQUGGDYIQASA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2Br)C(=O)O |
Origin of Product |
United States |
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